1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol
Description
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol is a structurally complex organic compound featuring a cyclopentane ring substituted with a methyl group at position 2 and an aminomethyl group at position 1. This cyclopentyl moiety is fused to a cyclobutanol ring, creating a bicyclic system with distinct stereochemical and electronic properties.
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-9-4-2-5-10(9,8-12)11(13)6-3-7-11/h9,13H,2-8,12H2,1H3 |
InChI Key |
HLILGTNHQQNKLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CN)C2(CCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol can be synthesized through the reaction of 1-(aminomethyl)-2-methylcyclopentyl ketone with sodium borohydride (NaBH4) in an alcohol solvent. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure the selective reduction of the ketone group to an alcohol.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form the corresponding ketone.
Reduction: Further reduction of the compound can be achieved using lithium aluminum hydride (LiAlH4) to produce the corresponding amine.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutanone.
Reduction: 1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The cyclobutanol moiety may also contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, emphasizing differences in ring systems, substituents, and applications.
1-[1-(Aminomethyl)cyclopentyl]-2-methylcyclobutan-1-ol (CAS 1851013-46-1)
- Structure: Methyl substituent on the cyclobutanol ring rather than the cyclopentane .
- Molecular Formula: C₁₁H₂₁NO (183.29 g/mol).
- Applications: Not explicitly stated, but its bicyclic structure implies utility in medicinal chemistry.
- Key Difference : Steric effects and lipophilicity may vary due to methyl group placement.
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol (CAS 1538820-49-3)
- Structure: Two fused cyclobutane rings with an aminomethyl group .
- Molecular Formula: C₉H₁₇NO (155.24 g/mol).
- Applications : Life sciences and material science; bulk production available .
- Key Difference : Smaller fused rings reduce conformational flexibility compared to cyclopentane-containing analogs.
1-(1-Aminobutan-2-yl)cyclopentan-1-ol (CAS 19110-40-8)
- Structure: Cyclopentanol with a branched 1-aminobutan-2-yl chain .
- Molecular Formula: C₉H₁₉NO (157.25 g/mol).
- Applications : Pharmaceuticals, agrochemicals, and material science .
- Key Difference : Extended carbon chain may enhance solubility or alter receptor interactions.
1-(Aminomethyl)cyclobutan-1-ol (CAS 180205-28-1)
- Structure: Single cyclobutanol ring with aminomethyl .
- Molecular Formula: C₅H₁₁NO (101.15 g/mol).
- Applications : Surfactants, lubricants, and industrial additives .
- Key Difference : Simplicity enables cost-effective synthesis but limits pharmacological relevance.
1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS 1849348-06-6)
- Structure: Cyclopropane fused to cyclobutanol .
- Molecular Formula: C₈H₁₅NO (141.21 g/mol).
Data Table: Comparative Analysis
Biological Activity
1-[1-(Aminomethyl)-2-methylcyclopentyl]cyclobutan-1-ol is an organic compound with the molecular formula C11H21NO and a molecular weight of 183.29 g/mol. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug discovery.
Chemical Structure and Properties
The structure of this compound features both cyclobutanol and aminomethyl groups, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for various chemical reactions, including oxidation and substitution, making it a versatile molecule in synthetic chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C11H21NO |
| Molecular Weight | 183.29 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C11H21NO/c1-9-4-2-5-10(9,8-12)11(13)6-3-7-11/h9,13H,2-8,12H2,1H3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of target molecules. The cyclobutanol moiety may enhance the compound's binding affinity and specificity.
Biological Activity
Research into the biological activity of this compound indicates several potential therapeutic applications:
Antimicrobial Activity: Preliminary studies suggest that compounds structurally similar to this compound exhibit antimicrobial properties. These findings could lead to its use in developing new antibiotics or antifungal agents.
Neuroprotective Effects: Some studies have indicated that similar compounds may have neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.
Analgesic Properties: There is ongoing research into the analgesic effects of this compound, with initial results showing promise in pain management applications.
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
- Antimicrobial Resistance Research: A study conducted by Bioversys utilized compounds similar to this one in their efforts to combat antimicrobial resistance by developing new agents that target resistant strains of bacteria .
- Drug Discovery Initiatives: The Rapidly Emerging Antiviral Drug Development Initiative (READDI) has explored the use of various aminomethyl compounds in their drug discovery processes, emphasizing the importance of structural diversity in developing effective antiviral agents .
- Neuroprotective Studies: Research from academic institutions has focused on the neuroprotective properties of cyclobutanol derivatives, suggesting that modifications to the aminomethyl group can enhance efficacy against neurodegeneration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
